molecular formula C15H15FN6OS2 B2545133 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide CAS No. 394237-58-2

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide

Cat. No. B2545133
CAS RN: 394237-58-2
M. Wt: 378.44
InChI Key: PYMFTBRYJROBEW-UHFFFAOYSA-N
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Description

“N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide” is a chemical compound with the molecular formula C15H15FN6OS2 and a molecular weight of 378.44. It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been extensively researched. A common method involves the reaction of 3,4-disubstituted triazolethioles with 2-bromoacetophenones, which yields ((3,4-disubstituted-1,2,4-triazole-3-yl)thio)-1-phenyl-ethanones .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives have been widely studied. For instance, the reaction of 1-(5-(5-nitrofuran-2yl)-1,3,4-thiadiazole-2-yl)piperazines with n-propyl, n-butyl, and benzyl side chain on benzamidine showed IC 50 values of 0.08, 0.2, and 0.4 μm, respectively, against the promastigote form of L. major .

Scientific Research Applications

Anticancer Activity

Compounds incorporating thiazole and thiadiazole structures have been synthesized and assessed for their anticancer potential. For example, a novel series of pharmacophores containing the thiazole moiety were evaluated as potent anticancer agents, with some compounds showing significant anticancer activity against Hepatocellular carcinoma cell lines (HepG-2) (Gomha et al., 2017). Another study found that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those with thiadiazole and triazole structures, exhibited promising anticancer activity against glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Antioxidant Activity

Research also highlights the antioxidant properties of compounds with thiadiazole and triazole moieties. A study on triazolo-thiadiazoles demonstrated potent in vitro antioxidant activity, suggesting potential therapeutic applications beyond cancer treatment (Sunil et al., 2010).

Antimicrobial Activity

The antimicrobial effects of novel heterocyclic compounds, including those with thiadiazole and triazole rings, have been documented. For instance, microwave-assisted synthesis led to the creation of compounds exhibiting significant antibacterial and antifungal activities, showcasing the potential of these chemical structures in developing new antimicrobial agents (Dengale et al., 2019).

Future Directions

The future directions for research on “N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the broad spectrum of pharmacological activities exhibited by 1,3,4-thiadiazole derivatives, these compounds could potentially be developed into effective therapeutic agents for a variety of diseases .

Mechanism of Action

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6OS2/c1-3-11(24-15-21-17-8-22(15)2)12(23)18-14-20-19-13(25-14)9-4-6-10(16)7-5-9/h4-8,11H,3H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMFTBRYJROBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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